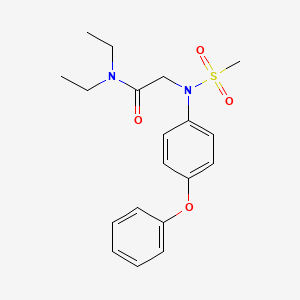![molecular formula C23H28N2O3 B3918614 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine](/img/structure/B3918614.png)
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine
Descripción general
Descripción
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine, also known as BDS-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine has been primarily used in scientific research as a tool to study the function of the serotonin 5-HT2A receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, cognition, and schizophrenia. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine has been shown to selectively bind to the 5-HT2A receptor, making it a valuable tool for studying the receptor's function.
Mecanismo De Acción
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine acts as a partial agonist of the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than the full agonist serotonin. This partial activation allows researchers to study the effects of receptor activation without fully activating it, providing a more nuanced understanding of the receptor's function.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine has been shown to have a range of biochemical and physiological effects on the 5-HT2A receptor. These effects include changes in receptor conformation, signaling pathways, and downstream gene expression. In addition, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine has been shown to have effects on other receptors, such as the dopamine D2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine in lab experiments is its selectivity for the 5-HT2A receptor. This selectivity allows researchers to study the function of this specific receptor without interference from other receptors. However, one limitation of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine is its partial agonist activity, which may not fully replicate the effects of full agonists such as serotonin.
Direcciones Futuras
There are several future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine. One area of interest is in understanding the role of the 5-HT2A receptor in various neurological disorders, such as depression and schizophrenia. In addition, researchers are exploring the use of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine as a potential therapeutic agent for these disorders. Finally, there is ongoing research to develop new compounds that can selectively target the 5-HT2A receptor with greater efficacy than 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-4-isopropylpiperazine.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenyl-1-(4-propan-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17(2)24-10-12-25(13-11-24)23(26)15-20(18-6-4-3-5-7-18)19-8-9-21-22(14-19)28-16-27-21/h3-9,14,17,20H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOONGZBCYTOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-bromophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918541.png)
![N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3918543.png)


![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B3918554.png)

![6,7-dimethyl-4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3918561.png)
![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3918572.png)
![N-{4-[(4-chloro-3-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3918583.png)


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine](/img/structure/B3918619.png)
![N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3918628.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918634.png)